3-Chloro-5-nitro-2-(propan-2-yloxy)pyridine
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Overview
Description
3-Chloro-5-nitro-2-(propan-2-yloxy)pyridine is a chemical compound with the molecular formula C8H9ClN2O3 and a molecular weight of 216.62 g/mol . It is characterized by the presence of a chloro group at the 3-position, a nitro group at the 5-position, and an isopropoxy group at the 2-position of the pyridine ring . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-nitro-2-(propan-2-yloxy)pyridine typically involves the nitration of 3-chloro-2-(propan-2-yloxy)pyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:
Starting Material: 3-Chloro-2-(propan-2-yloxy)pyridine
Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)
Conditions: Controlled temperature (usually below 50°C)
The nitration reaction introduces a nitro group at the 5-position of the pyridine ring, yielding this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-nitro-2-(propan-2-yloxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 3-position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The isopropoxy group can undergo oxidation to form corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols, solvents like ethanol or methanol, and mild heating.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Reduction: 3-Chloro-5-amino-2-(propan-2-yloxy)pyridine.
Oxidation: Corresponding carbonyl compounds.
Scientific Research Applications
3-Chloro-5-nitro-2-(propan-2-yloxy)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-5-nitro-2-(propan-2-yloxy)pyridine is primarily based on its ability to interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The chloro and isopropoxy groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-nitro-2-(methoxy)pyridine
- 3-Chloro-5-nitro-2-(ethoxy)pyridine
- 3-Chloro-5-nitro-2-(butoxy)pyridine
Uniqueness
3-Chloro-5-nitro-2-(propan-2-yloxy)pyridine is unique due to the presence of the isopropoxy group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
3-chloro-5-nitro-2-propan-2-yloxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c1-5(2)14-8-7(9)3-6(4-10-8)11(12)13/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXJXVCEKKUHQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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